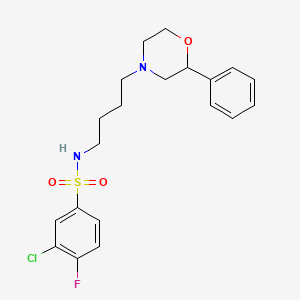

3-chloro-4-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

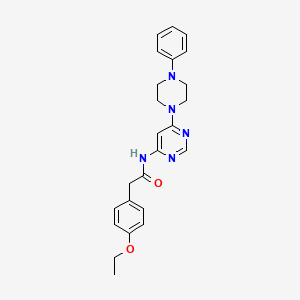

3-chloro-4-fluoro-N-(4-(2-phenylmorpholino)butyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CF-PBBS and is a sulfonamide-based drug-like molecule.

Scientific Research Applications

Reductive Amination

This compound is used in the synthesis of secondary amines through reductive amination processes. It involves the reduction of aldehydes or ketones with a metal hydride reagent, which is a crucial method for creating biologically active molecules and intermediates in pharmaceuticals, dyes, and fine chemicals .

Tyrosinase Inhibition

The 3-chloro-4-fluorophenyl motif is leveraged to identify inhibitors of tyrosinase, an enzyme involved in melanin production. This has implications for treating skin pigmentation disorders and neurodegenerative diseases like Parkinson’s. The compound’s structure allows it to establish contact with the catalytic site of tyrosinase, making it a potential candidate for pharmaceutical and cosmetic applications .

Molecular Modelling

Incorporating the 3-chloro-4-fluorophenyl fragment into new chemotypes has shown promise in molecular modelling studies. This structural feature is significant for enhancing the inhibitory activity of compounds against target enzymes or receptors .

Synthetic Chemistry

The compound serves as a precursor in the synthesis of various bioactive compounds. It’s used to create new derivatives that have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents .

Preclinical Drug Development

Derivatives of this compound have been reported in the preclinical characterization of drugs. For example, it has been used in the development of positive allosteric modulators for neurological conditions .

Organic Synthesis

The compound is involved in organic synthesis reactions, such as free radical bromination and nucleophilic substitution, which are fundamental in creating complex organic molecules .

Catalysis

It acts as a reactant in catalyzed addition reactions, such as Rh-catalyzed asymmetric additions and palladium-catalyzed oxidative cross-coupling reactions. These are key reactions in the synthesis of complex organic compounds .

Material Science

The compound’s derivatives can be used in the synthesis of materials with specific properties, such as benzoimidolones, which have applications in various fields including electronics and photonics .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes in the body

Mode of Action

It’s known that such compounds typically interact with their targets by binding to active sites, thereby modulating the activity of the target

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its potential interactions with various targets. The exact pathways affected would depend on the specific targets of the compound

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect

Result of Action

Similar compounds have been known to have cytotoxic and antimicrobial activities

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect these properties

properties

IUPAC Name |

3-chloro-4-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN2O3S/c21-18-14-17(8-9-19(18)22)28(25,26)23-10-4-5-11-24-12-13-27-20(15-24)16-6-2-1-3-7-16/h1-3,6-9,14,20,23H,4-5,10-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXABJXDCXNPMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Butyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2883361.png)

![Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B2883364.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2883366.png)

![N-(3-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2883371.png)

![2-[[3-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2883376.png)

![3-amino-N,N-diethyl-5H-[1,2,4]triazino[5,6-b]indole-8-sulfonamide](/img/structure/B2883377.png)

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2883380.png)